
1-Chloro-4-(ethanesulfonyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(ethanesulfonyl)butane is an organic compound with the molecular formula C6H13ClO2S It is a chlorinated butane derivative with an ethanesulfonyl group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(ethanesulfonyl)butane typically involves the reaction of 1,4-dichlorobutane with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cl-(CH2)4-Cl+ClSO2CH2CH3→Cl-(CH2)4-SO2CH2CH3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(ethanesulfonyl)butane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ethanesulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or amines.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of sulfonic acids or sulfonates.
Aplicaciones Científicas De Investigación
1-Chloro-4-(ethanesulfonyl)butane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(ethanesulfonyl)butane involves its reactivity towards nucleophiles and bases. The chlorine atom and the ethanesulfonyl group are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
1-Chloro-4-(ethanesulfonyl)butane can be compared with other similar compounds such as:
1-Chloro-4-(methylsulfonyl)butane: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group.
1-Chloro-4-(phenylsulfonyl)butane: Contains a phenylsulfonyl group, which imparts different chemical properties.
1-Bromo-4-(ethanesulfonyl)butane: Similar structure but with a bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and the balance between the chlorine and ethanesulfonyl groups, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C6H13ClO2S |
|---|---|
Peso molecular |
184.69 g/mol |
Nombre IUPAC |
1-chloro-4-ethylsulfonylbutane |
InChI |
InChI=1S/C6H13ClO2S/c1-2-10(8,9)6-4-3-5-7/h2-6H2,1H3 |
Clave InChI |
LTCORABQQVXIEC-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde](/img/structure/B13203986.png)
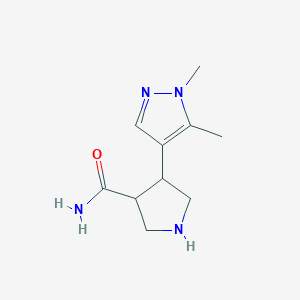
![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
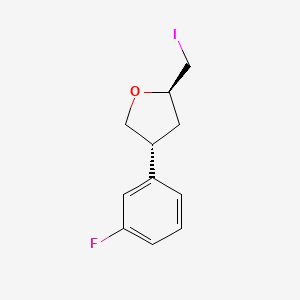
![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
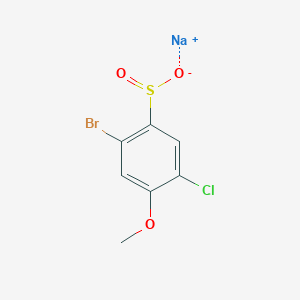
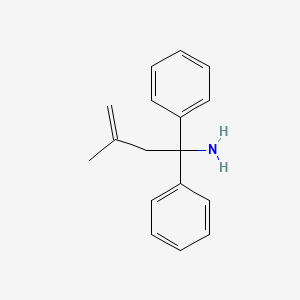


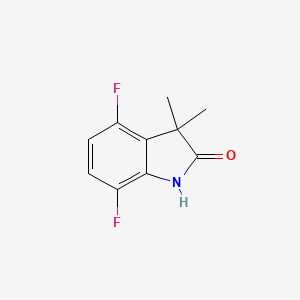
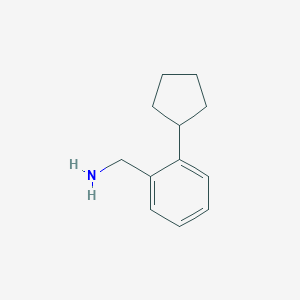
![Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13204054.png)

